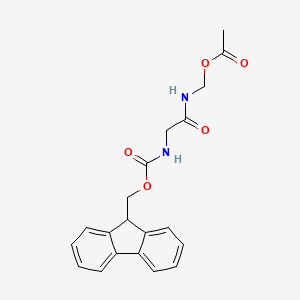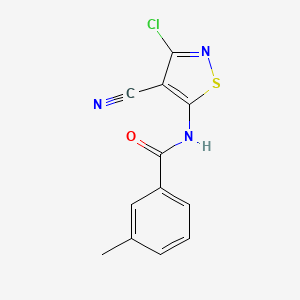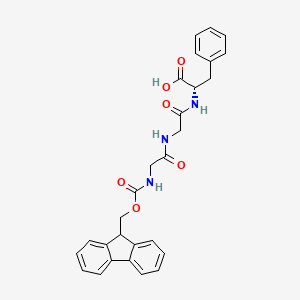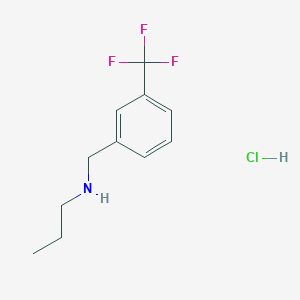![molecular formula C14H19N3O B3106775 1-[2-(1H-indol-3-yl)ethyl]-3-propylurea CAS No. 16036-25-2](/img/structure/B3106775.png)
1-[2-(1H-indol-3-yl)ethyl]-3-propylurea
Descripción general
Descripción
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole compounds are widely distributed in the natural environment and can be produced by a variety of bacteria . As for the “1-[2-(1H-indol-3-yl)ethyl]-3-propylurea” part, urea is an organic compound with two amine groups joined by a carbonyl functional group. It plays an important role in many biological processes, including protein synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, indole compounds can be synthesized using Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Indole-based Scaffolds
Research has shown the development of novel indole-based oxadiazole scaffolds with potential as urease inhibitors. These compounds were evaluated for their in vitro inhibitory potential, showing promise as therapeutic agents in drug design programs (Nazir et al., 2018).
Hydroamination Reactions
Another study explored hydroamination reactions involving tetrahydroindoles, leading to the synthesis of amino derivatives of indole. This demonstrates the versatility of indole derivatives in organic synthesis and their potential applications in developing new chemical entities (Sobenina et al., 2010).
Material Science and Pharmacological Applications
Antimicrobial Activity
Indole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of these compounds in addressing bacterial and fungal infections. For instance, some substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides were screened for antimicrobial activity, showing promising results (Prasad, 2017).
Anticancer Properties
Research into indole-based chalcones has investigated their structural characteristics and theoretical analysis, with some compounds exhibiting antiproliferative activity against human tumor cell lines. This suggests the potential of indole derivatives in cancer therapy (Badria et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways can range from those involved in inflammation and viral replication to those associated with cancer cell proliferation and metabolic disorders .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h3-6,10,17H,2,7-9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIASEFLGMEIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)
